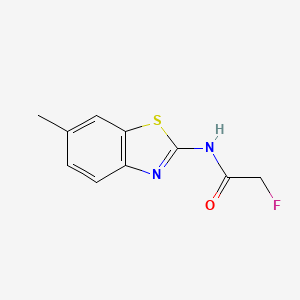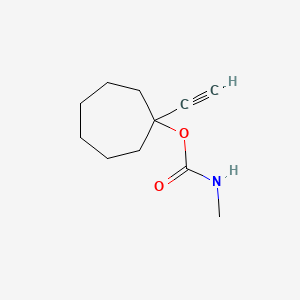
3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl nonadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves multiple steps, starting with the preparation of the core phenylenedioxydiacetamide structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide has a wide range of scientific research applications:
Chemistry: Used as a sodium-selective ionophore in ion-selective electrodes, facilitating the detection and quantification of sodium ions in various samples.
Biology: Employed in studies involving ion transport and membrane permeability, providing insights into cellular processes and ion channel functions.
Medicine: Investigated for its potential use in diagnostic devices and therapeutic applications, particularly in monitoring and regulating sodium levels in biological systems.
Mechanism of Action
The mechanism of action of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves its ability to selectively bind sodium ions. The compound forms a complex with sodium ions, facilitating their transport across membranes or their detection in analytical devices. The molecular targets include sodium ion channels and transporters, and the pathways involved are primarily related to ion transport and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Sodium ionophore III (ETH 2120): Another sodium-selective ionophore with a different molecular structure but similar function.
Sodium ionophore VI: Known for its high selectivity and stability in various applications.
Nitrate ionophore VI: Although selective for nitrate ions, it shares similar structural features and applications in ion-selective electrodes.
Uniqueness
4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide stands out due to its high lipophilicity and exceptional selectivity for sodium ions. Its unique structure allows for efficient and stable binding of sodium ions, making it a preferred choice in many analytical and research applications .
Properties
Molecular Formula |
C54H90N2O6 |
|---|---|
Molecular Weight |
863.3 g/mol |
IUPAC Name |
[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl nonadecanoate |
InChI |
InChI=1S/C54H90N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-38-54(59)62-42-45-39-40-50(60-43-52(57)55(46-30-21-17-22-31-46)47-32-23-18-24-33-47)51(41-45)61-44-53(58)56(48-34-25-19-26-35-48)49-36-27-20-28-37-49/h39-41,46-49H,2-38,42-44H2,1H3 |
InChI Key |
YFTHCGGEKFPBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)

![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)



